2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid is a chemical compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid group attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto the benzo[d]oxazole ring. One common method involves the reaction of a suitable benzo[d]oxazole precursor with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzo[d]oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzo[d]oxazole compounds .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the carboxylic acid group play crucial roles in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid can be compared with other similar compounds, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
These compounds share the benzo[d]oxazole core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The presence of the difluoromethyl group in this compound makes it unique and imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5F2NO3 |
---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-7(11)8-12-5-2-1-4(9(13)14)3-6(5)15-8/h1-3,7H,(H,13,14) |
InChI Key |
FEKUDQLSWFFWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)F |
Origin of Product |
United States |
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